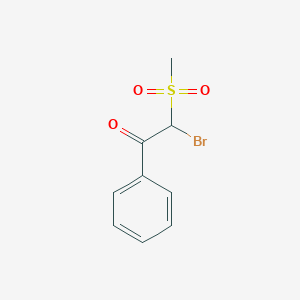

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one

Beschreibung

Molecular Formula: C₉H₉BrO₃S SMILES: CS(=O)(=O)C(C(=O)C₁=CC=CC=C₁)Br InChI: InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 Synonyms: α-Bromo-4'-mesylacetophenone, 2-bromo-4'-methanesulfonylacetophenone, and others .

This compound features a bromine atom and a methanesulfonyl group at the α-position of the acetophenone backbone. The electron-withdrawing sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophilic substitution or elimination reactions.

Eigenschaften

IUPAC Name |

2-bromo-2-methylsulfonyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZAPSZMTVFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one typically involves the bromination of 2-methanesulfonyl-1-phenylethan-1-one. The reaction is carried out by adding bromine to a solution of 2-methanesulfonyl-1-phenylethan-1-one in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the desired product is formed .

Industrial Production Methods

Industrial production of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form 2-methanesulfonyl-1-phenylethan-1-ol.

Oxidation: Oxidative reactions can convert the methanesulfonyl group to other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Nucleophilic substitution: Products include substituted phenylethanones with different nucleophiles.

Reduction: The major product is 2-methanesulfonyl-1-phenylethan-1-ol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Substituent Position and Functional Group Comparisons

Key Observations :

Physical Properties and Reactivity

Table 2: Physical and Reactivity Data

Research Findings :

- Crystallographic studies (e.g., ) reveal that methanesulfonyl derivatives adopt planar geometries due to conjugation between the sulfonyl and carbonyl groups, enhancing their reactivity .

- Bromine at the α-position facilitates nucleophilic substitution, whereas hydroxyl or methoxy groups promote tautomerization or hydrogen bonding, reducing reactivity .

Functional Group Comparisons

Sulfonyl vs. Sulfanyl Derivatives

Biologische Aktivität

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is a versatile compound with significant biological activity, primarily due to its unique structural features, which include a bromine atom and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry and biochemical research for its ability to interact with various biological molecules, influencing enzyme activity and cellular processes.

- Molecular Formula : C10H11BrO3S

- Molecular Weight : 303.16 g/mol

- Structure : The compound features a bromine atom attached to a phenylethanone moiety, along with a methanesulfonyl group, contributing to its reactivity.

The biological activity of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is primarily attributed to its ability to modulate enzyme activity through:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding at active sites, thereby altering metabolic pathways.

- Oxidative Stress Modulation : It influences oxidative stress responses by altering gene expression related to cellular metabolism, which can affect cell survival and apoptosis.

Biological Studies

Recent studies have demonstrated the compound's potential in various applications:

Enzyme Inhibition Studies

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one has been employed in biochemical assays to investigate its effects on specific enzymes. For instance:

- Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I) : This inhibition can lead to decreased ATP production and increased apoptotic cell death, highlighting its potential in cancer therapy .

Case Studies

- Cancer Research : In vitro studies showed that the compound could inhibit tumor cell proliferation by affecting microtubule dynamics, leading to mitotic delay and cell death in HeLa cells .

- Neurodegenerative Disease Models : Research indicated that the compound could modulate pathways implicated in neurodegeneration, suggesting therapeutic potential for diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The uniqueness of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one lies in its combination of functional groups which confer distinct reactivity. Below is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Bromine attached to an acetophenone structure | Lacks methanesulfonyl group, affecting reactivity |

| 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | Contains a methylsulfonyl group | Different functional group influences biological activity |

| 4-Bromo-1-(methylsulfonyl)benzene | Lacks the ethanone group | Less reactive due to absence of carbonyl functionality |

Applications in Medicinal Chemistry

The compound serves as an important intermediate in organic synthesis and has potential applications in:

- Drug Development : As a building block for synthesizing pharmaceuticals.

- Biochemical Research : Utilized in assays for studying enzyme interactions and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 2-bromo-2-methanesulfonyl-1-phenylethan-1-one?

- Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For brominated ketones, halogenation of α,β-unsaturated ketones or nucleophilic substitution of mesyl-protected intermediates is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is critical to achieve ≥95% purity. Monitor intermediates using TLC and confirm final product identity via H NMR (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .

Q. How can researchers reliably characterize the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters include:

- Data-to-parameter ratio : Aim for >15:1 to ensure model reliability.

- R-factor : Target <0.06 for high-resolution data.

Example: In structurally similar bromo-ketones, mean C–C bond lengths are ~1.50 Å, with torsional angles <5° for planar groups .

Q. What spectroscopic techniques are most effective for distinguishing this compound from analogs?

- Methodological Answer : Combine C NMR (carbonyl C=O at ~195 ppm), FT-IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for precise mass confirmation. For bromine isotope patterns (1:1 ratio for Br/Br), use ESI-MS in negative ion mode .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methanesulfonyl group in cross-coupling reactions?

- Methodological Answer : The mesyl group acts as both an electron-withdrawing group (EWG) and steric hindrance source. Computational studies (DFT at B3LYP/6-31G* level) show reduced nucleophilic attack at the carbonyl carbon due to EWG effects. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) and elevated temperatures (80–100°C) to overcome steric barriers .

Q. What strategies resolve contradictions in kinetic data for hydrolysis reactions of this compound?

- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity or competing mechanisms (SN1 vs. SN2). Use isotopic labeling (O-HO) to track nucleophilic attack pathways. For pH-dependent hydrolysis, employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation .

Q. How can crystallographic data be used to validate computational models of its conformational dynamics?

- Methodological Answer : Compare SCXRD-derived torsion angles with molecular dynamics (MD) simulations (AMBER or CHARMM force fields). For example, the dihedral angle between the phenyl and methanesulfonyl groups in the crystal structure (e.g., 12.5° in ) should align with MD-predicted energy minima.

Contradiction Analysis

-

Synthetic Yield Variability : Conflicting reports on yields (40–75%) may stem from residual moisture in reaction vessels. Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmosphere (N/Ar) to improve reproducibility .

-

Crystallographic Discrepancies : Differences in unit cell parameters across studies (e.g., space group P2/c vs. Pna2) may arise from polymorphism. Conduct variable-temperature XRD to identify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.